molecular formula C20H17N5O6S2 B3010271 N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate CAS No. 1351621-29-8

N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate

Numéro de catalogue: B3010271
Numéro CAS: 1351621-29-8
Poids moléculaire: 487.51
Clé InChI: JUTJKUATINSNLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound integrates a benzothiazole core linked via an acetamide bridge to an azetidine ring bearing a 1,2,4-oxadiazole substituent and a thiophene moiety. The oxalate salt enhances solubility and stability, making it suitable for pharmacological studies.

Propriétés

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]acetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S2.C2H2O4/c24-15(20-18-19-12-4-1-2-5-13(12)27-18)10-23-8-11(9-23)17-21-16(22-25-17)14-6-3-7-26-14;3-1(4)2(5)6/h1-7,11H,8-10H2,(H,19,20,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTJKUATINSNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC(=O)NC2=NC3=CC=CC=C3S2)C4=NC(=NO4)C5=CC=CS5.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a complex structure combining multiple heterocyclic rings, which contribute to its biological properties. The synthesis typically involves the condensation of various precursors under controlled conditions, often utilizing microwave-assisted techniques for efficiency and yield improvement.

Table 1: Key Structural Features

ComponentDescription
BenzothiazoleA fused ring system contributing to biological activity
ThiopheneEnhances electronic properties
1,2,4-OxadiazoleImparts potential antimicrobial properties
AzetidineA cyclic amine that may influence pharmacodynamics

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds featuring the benzothiazole and oxadiazole moieties. For instance, derivatives with similar structures have shown promising results in inhibiting cancer cell proliferation.

  • Case Study: A derivative with a benzothiazole core was tested against Hep3B liver cancer cells, revealing an IC50 value significantly lower than that of standard chemotherapeutic agents like Doxorubicin. The mechanism involved apoptosis induction and cell cycle arrest at the G2-M phase .

Antimicrobial Activity

Compounds containing the 1,3,4-oxadiazole ring have demonstrated notable antimicrobial effects against various pathogens. Research indicates that these compounds can inhibit bacterial growth by disrupting key metabolic pathways.

  • Research Findings: A study reported that certain oxadiazole derivatives exhibited strong activity against Mycobacterium bovis, suggesting a potential application in treating tuberculosis .

The biological activity of N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: Compounds with similar structures have been shown to inhibit enzymes critical for bacterial cell wall synthesis and fatty acid biosynthesis.
  • Induction of Apoptosis: The ability to induce programmed cell death in cancer cells is a significant aspect of its anticancer activity.
  • Antioxidant Properties: Some derivatives exhibit antioxidant activity that may protect normal cells from oxidative stress during treatment.

Table 2: Biological Activity Comparison

CompoundIC50 (µM) against Hep3BAntimicrobial ActivityMechanism of Action
N-(benzo[d]thiazol-2-yl) derivative25.72 ± 3.95ModerateApoptosis induction
Doxorubicin15.0N/ADNA intercalation
Oxadiazole derivativeN/AStrongEnzyme inhibition

5. Conclusion

The compound N-(benzo[d]thiazol-2-yl)-2-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)acetamide oxalate presents significant potential for further research in anticancer and antimicrobial applications. Its diverse mechanisms of action warrant deeper investigation to fully elucidate its therapeutic potential and optimize its efficacy.

6. Future Directions

Future research should focus on:

  • In vivo studies to assess the pharmacokinetics and bioavailability.
  • Structural modifications to enhance potency and selectivity.
  • Exploration of combination therapies with existing anticancer drugs to improve treatment outcomes.

Comparaison Avec Des Composés Similaires

Benzothiazole-Thiadiazole/Triazole Hybrids

Examples :

  • N-(Benzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (): Structural Similarities: Benzothiazole core, acetamide linker, and thiadiazole ring. Differences: Replaces the azetidine-oxadiazole-thiophene unit with a thiadiazole-thioether and nitroaniline group. Activity: Demonstrated antinociceptive effects in mice (100 mg/kg, i.p.), with a response delay of 8–10 seconds in tail-clamp tests . Physicochemical Properties: Melting point 259–261°C; molecular weight 445.5 g/mol.
  • Compounds 4b–4f ():
    • Structural Features : Benzothiazole linked to 1,3,4-thiadiazole via thioacetamide, with para-substituted aryl groups (e.g., Cl, F, CH₃).
    • Activity : Antiproliferative activity varies with substituents; 4d (Cl-substituted) showed the highest potency (IC₅₀ ~45 µM).
    • Physicochemical Properties : Melting points 259–277°C; elemental analysis (e.g., 4d: C 45.33%, H 2.75%, N 17.62%) .

Comparison with Target Compound :

  • The absence of nitro groups (as in ) could reduce toxicity risks.

Triazole-Containing Derivatives

Examples :

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine ():
    • Structural Features : Triazole ring directly fused to benzothiazole and nitrobenzene.
    • Synthesis : Click chemistry with 2-(benzo[d]thiazol-2-yl)acetonitrile and 2-nitrophenyl azide (yield 82–97%) .
    • Applications : Antiproliferative and polycyclic triazole precursor.
  • Compounds 9a–9e (): Structural Features: Triazole-phenoxymethyl linkages with benzimidazole and thiazole substituents. Activity: Molecular docking suggested strong binding to α-glucosidase (e.g., 9c with bromophenyl group) .

Comparison with Target Compound :

  • The target’s 1,2,4-oxadiazole and azetidine moieties differ from triazole-based scaffolds, which may alter electronic properties and metabolic stability. Triazole derivatives often exhibit higher synthetic yields (e.g., 82–97% in ) compared to oxadiazole syntheses, which require stringent cyclization conditions.

Thiazolidine and Azetidine Derivatives

Examples :

  • 2-(Benzimidazole)-N-(3-chloro-2-(4-substitutedphenyl)-2-methyl-4-oxoazetidin-1-yl)acetamide ():
    • Structural Features : Azetidine ring with chloro and methyl substituents, linked to benzimidazole.
    • Synthesis : Reaction with chloroacetyl chloride in 1,4-dioxane (8-hour heating) .
  • Thioxothiazolidinyl-acetamides ():
    • Structural Features : Thioxothiazolidine core with cyclopentyl or benzyl substituents.
    • Activity : Urease inhibitors (IC₅₀ values 12–45 µM) .

Comparison with Target Compound :

  • The oxalate salt improves solubility over neutral thioxothiazolidine derivatives.

Table 1: Structural and Activity Comparison

Compound Class Core Structure Key Substituents Biological Activity Reference
Target Compound Benzothiazole-azetidine-oxadiazole Thiophene, oxalate salt Under investigation N/A
Benzothiazole-thiadiazole Thiadiazole-thioether Nitrophenyl, Cl/F/CH₃ Antiproliferative, antinociceptive
Triazole derivatives Triazole-phenoxymethyl Bromophenyl, fluorophenyl α-Glucosidase inhibition
Azetidine analogs Azetidine-chloro-methyl Benzimidazole Synthetic intermediate

Table 2: Physicochemical Properties

Compound Melting Point (°C) Molecular Weight (g/mol) Solubility
Target Compound (oxalate) Not reported ~500 (estimated) High (salt form)
Compound 259–261 445.5 Moderate (DMSO)
(4d) 275–277 476.9 Low (organic solvents)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.